molecular formula C17H21NO B4786950 2-(4-methoxyphenyl)-N-(2-methylbenzyl)ethanamine CAS No. 418778-09-3

2-(4-methoxyphenyl)-N-(2-methylbenzyl)ethanamine

Cat. No.: B4786950
CAS No.: 418778-09-3
M. Wt: 255.35 g/mol
InChI Key: DHAYZPOLWOBTSV-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-(2-methylbenzyl)ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to a phenyl ring and an ethanamine chain linked to a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-methylbenzyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 2-methylbenzylamine.

    Reductive Amination: The key step in the synthesis is the reductive amination of 4-methoxybenzaldehyde with 2-methylbenzylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

    Reaction Conditions: The reaction is typically conducted in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(2-methylbenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction could produce 2-(4-methoxyphenyl)ethanol.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(2-methylbenzyl)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-methylbenzyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)ethanamine: Lacks the 2-methylbenzyl group, resulting in different chemical and biological properties.

    N-(2-methylbenzyl)ethanamine:

Uniqueness

2-(4-methoxyphenyl)-N-(2-methylbenzyl)ethanamine is unique due to the presence of both the methoxy group and the 2-methylbenzyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(2-methylphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14-5-3-4-6-16(14)13-18-12-11-15-7-9-17(19-2)10-8-15/h3-10,18H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAYZPOLWOBTSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364991
Record name 2-(4-methoxyphenyl)-N-(2-methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418778-09-3
Record name 2-(4-methoxyphenyl)-N-(2-methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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